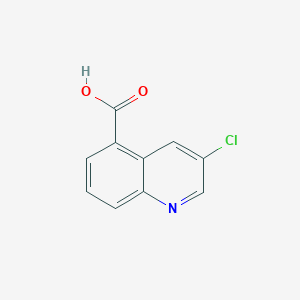

3-氯喹啉-5-羧酸

描述

3-Chloroquinoline-5-carboxylic acid is an organic compound with the CAS Number: 1823254-06-3 . It has a molecular weight of 207.62 and is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 3-Chloroquinoline-5-carboxylic acid is1S/C10H6ClNO2/c11-6-4-8-7 (10 (13)14)2-1-3-9 (8)12-5-6/h1-5H, (H,13,14) . This indicates that the molecule consists of a quinoline ring with a chlorine atom at the 3rd position and a carboxylic acid group at the 5th position. Physical And Chemical Properties Analysis

3-Chloroquinoline-5-carboxylic acid is a solid at room temperature . It has a molecular weight of 207.62 and a density of 1.5±0.1 g/cm3 . The boiling point is 399.1±22.0 °C at 760 mmHg .科学研究应用

生物学和药理学意义

3-氯喹啉-5-羧酸,喹啉的衍生物,在各种生物学和药理学研究领域起着重要作用。它与几种生物活性化合物结构相似,这使得它在科学研究中具有重要意义。尽管没有找到直接涉及3-氯喹啉-5-羧酸的特定研究,但可以从对相关化合物的研究中获得一些见解:

绿原酸(CGA)及其生物影响:CGA以其多功能生物作用而闻名,包括抗氧化、抗菌、肝保护、心脏保护、抗炎、神经保护、抗肥胖、抗病毒、抗微生物、抗高血压活性,以及作为中枢神经系统刺激剂的作用。CGA对脂质和葡萄糖代谢的影响显著,为治疗肝脂肪变性、心血管疾病、糖尿病和肥胖等疾病提供了治疗潜力(Naveed et al., 2018)。

绿原酸作为食品添加剂和营养保健品:CGA以其在代谢综合征治疗中的治疗益处而闻名,也是一种受欢迎的食品添加剂,因其对一系列生物体的抗微生物作用。其抗氧化活性、对食品中生物活性化合物降解的保护作用,以及益生元活性突显了它在促进健康和食品保鲜方面的多面作用(Santana-Gálvez等,2017)。

含氯喹啉化合物在疾病管理中的作用:氯喹的衍生物,另一种喹啉化合物,以其抗疟疾性质而闻名,并正在探索用于管理各种传染性和非传染性疾病。这些化合物的再利用反映了它们在药物开发和疾病治疗中的潜在用途(Njaria et al., 2015)。

绿原酸的综合评述:深入探讨CGA的健康益处、来源、生物利用度及其保护作用,为其在一系列健康状况中的治疗潜力提供见解。这篇评论强调了该化合物在膳食干预和潜在药物开发中的重要性(Lu et al., 2020)。

有机污染物处理中的氧化还原介质:探讨某些氧化还原介质在提高废水中难降解化合物降解效率中的作用,突显了酶-氧化还原介质系统在环境修复中的相关性,以及3-氯喹啉-5-羧酸等化合物在这些应用中的潜力(Husain & Husain, 2007)。

羧酸对生物催化剂的抑制:讨论了羧酸(如3-氯喹啉-5-羧酸)对用于生产生物燃料和化学品的微生物的抑制作用,为增强微生物在工业应用中的稳健性的代谢工程策略提供了见解(Jarboe et al., 2013)。

安全和危害

The safety information for 3-Chloroquinoline-5-carboxylic acid includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on how to handle the compound safely.

作用机制

Target of Action

It’s structurally related to chloroquine, an antimalarial drug, which primarily targets the heme polymerase in malarial trophozoites .

Mode of Action

Chloroquine, a related compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the accumulation of toxic heme, leading to the death of the parasite .

Biochemical Pathways

Chloroquine is known to interfere with the heme to hemazoin conversion pathway in malarial parasites .

Pharmacokinetics

It is reported to have high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity is indicated by a Log Po/w (iLOGP) value of 1.42 .

Result of Action

Based on the mode of action of chloroquine, it can be inferred that the compound might lead to the accumulation of toxic heme in malarial parasites, resulting in their death .

Action Environment

It is recommended to store the compound in a dark place, sealed in dry conditions, at room temperature .

属性

IUPAC Name |

3-chloroquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-6-4-8-7(10(13)14)2-1-3-9(8)12-5-6/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISNEWHZPOPSNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloroquinoline-5-carboxylic acid | |

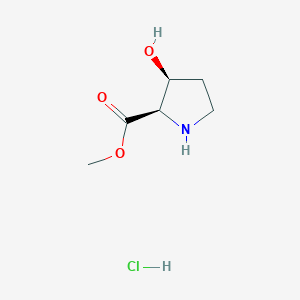

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

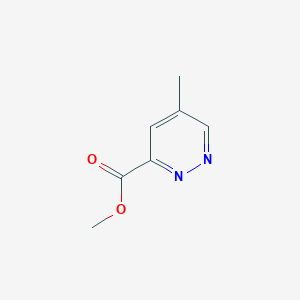

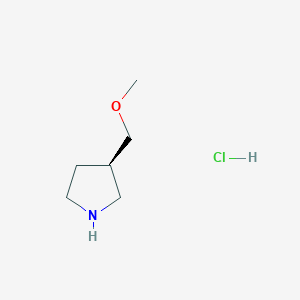

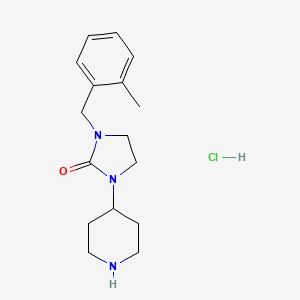

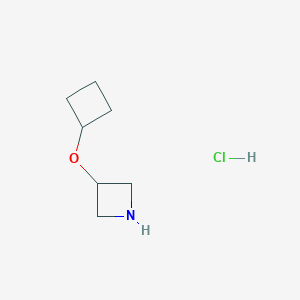

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6,12-Dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),2,5,9,11-pentaen-5-yl)ethanol;dihydrate](/img/structure/B1434518.png)